Bis(2,6-diisopropylphenyl)methanone
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Overview
Description
Bis(2,6-diisopropylphenyl)methanone: is an organic compound with the molecular formula C25H34O and a molecular weight of 350.55 g/mol . It is characterized by the presence of two 2,6-diisopropylphenyl groups attached to a central methanone (carbonyl) group. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-diisopropylphenyl)methanone typically involves the reaction of 2,6-diisopropylphenylmagnesium bromide with carbon dioxide, followed by acidification to yield the desired product . The reaction conditions often include:
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 2,6-diisopropylphenylmagnesium bromide, carbon dioxide, hydrochloric acid
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: Bis(2,6-diisopropylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction to alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Bis(2,6-diisopropylphenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bis(2,6-diisopropylphenyl)methanone involves its interaction with molecular targets through its carbonyl group and aromatic rings. These interactions can lead to various chemical transformations, including coordination with metal ions and participation in redox reactions . The pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
- Bis(2,6-diisopropylphenyl)carbodiimide
- 2,6-Diisopropylphenyl-substituted bismuth compounds
Comparison: Bis(2,6-diisopropylphenyl)methanone is unique due to its central carbonyl group, which imparts distinct reactivity compared to similar compounds like Bis(2,6-diisopropylphenyl)carbodiimide, which contains a carbodiimide group instead . The presence of the carbonyl group allows for different types of chemical reactions and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C25H34O |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
bis[2,6-di(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C25H34O/c1-15(2)19-11-9-12-20(16(3)4)23(19)25(26)24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3 |
InChI Key |
BHHOXBINLYBZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)C2=C(C=CC=C2C(C)C)C(C)C |
Origin of Product |
United States |
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